2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol
Description
2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol is an ethanolamine derivative characterized by a tertiary amine structure. The compound features a methyl group and a substituted benzyl group attached to the nitrogen atom of the ethanolamine backbone. The benzyl moiety is further substituted with a chlorine atom at the 2-position and an amino group at the 5-position of the phenyl ring.
Based on structural analysis, the molecular formula is inferred as C₁₀H₁₅ClN₂O, with a calculated molecular weight of 214.7 g/mol.
Properties
IUPAC Name |
2-[(5-amino-2-chlorophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(4-5-14)7-8-6-9(12)2-3-10(8)11/h2-3,6,14H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAVXYPOCJIRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179853-30-5 | |
| Record name | 2-{[(5-amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol, also known by its CAS number 1179853-30-5, is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. The molecular formula of this compound is C10H15ClN2O, and it features a structure that suggests potential interactions with biological systems.
The compound possesses the following chemical characteristics:
- Molecular Weight : 202.69 g/mol
- Structure : The presence of an amino group and a chlorophenyl moiety indicates potential reactivity with biological targets, particularly in microbial systems.
Biological Activity Overview
Research has indicated that compounds similar to 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol exhibit notable antimicrobial activities. This section summarizes findings from various studies regarding its biological effects.
Antimicrobial Activity
A study highlighted the synthesis of derivatives based on similar scaffolds that demonstrated selective activity against Chlamydia species. The results indicated that certain modifications to the structure could enhance activity against specific pathogens, suggesting a pathway for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 µg/mL |
| ACP1b | H. influenzae | 8 µg/mL |
| Trifluoromethyl derivative | C. trachomatis | Not specified but noted for efficacy |
The mechanism by which 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol exerts its biological effects remains an area of active investigation. Preliminary studies suggest that the compound may interfere with bacterial cell function, potentially through inhibition of key enzymes or disruption of cellular integrity .
Case Studies
- Chlamydial Infections : In a controlled environment, HEp-2 cells infected with C. trachomatis were treated with synthesized compounds similar to our target compound. Results showed a significant reduction in chlamydial inclusion numbers and sizes, indicating effective antimicrobial action .
- Toxicity Assessments : Toxicity studies conducted on human cell lines revealed that while exhibiting antimicrobial properties, the tested compounds did not significantly reduce cell viability, suggesting a favorable safety profile for further development .
Computational Studies
Computational modeling has been employed to predict the binding affinity and interaction dynamics of 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol with various biological targets. Molecular docking studies have indicated promising interactions with bacterial proteins essential for survival and replication .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The ethanolamine scaffold is a common motif in medicinal and synthetic chemistry. Below, we compare 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol with five analogs to highlight structural variations and their inferred effects on properties.
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties of Selected Ethanolamine Derivatives
| Compound Name | Substituents on Amino Group | Molecular Formula | Molecular Weight (g/mol) | Notable Features | Reference |
|---|---|---|---|---|---|
| 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol | Methyl, 5-amino-2-chlorobenzyl | C₁₀H₁₅ClN₂O | 214.7 (calculated) | Polar amino group enhances solubility; potential for hydrogen bonding. | |
| 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride | 3-Chlorobenzyl, hydrochloride salt | C₉H₁₃Cl₂NO | 234.1 | Hydrochloride salt improves aqueous solubility; simpler substitution pattern. | |
| 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol | 5-Chloro-2,4-dimethoxyphenyl, 2-hydroxyethyl | C₁₂H₁₈ClNO₄ | 275.7 | Methoxy groups increase lipophilicity; dual hydroxyl groups for polarity. | |
| 2-((2-Chloro-4-phenylbutyl)(methyl)amino)ethan-1-ol | 2-Chloro-4-phenylbutyl, methyl | C₁₄H₂₃ClNO | 256.8 | Extended hydrophobic chain enhances membrane permeability. | |
| 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol | 4-Methylbenzyl | C₁₀H₁₅NO | 165.2 | Minimal substitution; baseline for comparative studies. |
Key Observations
Substituent Effects on Solubility: The hydrochloride salt in 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride significantly improves water solubility compared to the free base of the target compound .
Lipophilicity and Bioavailability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
